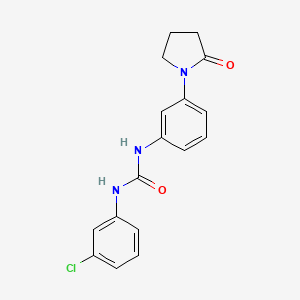

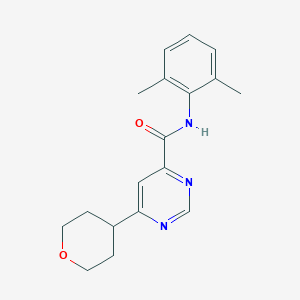

![molecular formula C17H17N5OS B2407464 2-[(4-氨基-5-苯基-1,2,4-三唑-3-基)硫代]-N-苄基乙酰胺 CAS No. 874783-06-9](/img/structure/B2407464.png)

2-[(4-氨基-5-苯基-1,2,4-三唑-3-基)硫代]-N-苄基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are extensively observed in nature and metabolic systems which are vital for living creatures .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves condensing the methyl benzoate and methyl salicylate with various substituents . Their structures are usually established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is usually established using 1H/13C NMR, IR, elemental analysis, and correlation experiments .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been synthesized by reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .科学研究应用

抗肿瘤活性

一项关于不对称双(s-三唑席夫碱)侧链官能化的研究,包括类似于指定化合物的衍生物,显示出对 L1210、CHO 和 HL60 细胞系具有显着的体外抗肿瘤活性。这些化合物的结构通过元素分析和光谱数据得到证实,它们的抗肿瘤功效通过通过甲噻唑四唑 (MTT) 测定获得的 IC50 值进行评估 (郭强·胡 等,2008 年)。

抗菌活性

对 1,2,4-三唑和 1,3,4-噻二唑衍生物的研究,包括与“2-[(4-氨基-5-苯基-1,2,4-三唑-3-基)硫代]-N-苄基乙酰胺”在结构上相关的化合物,突出了对革兰氏阳性和革兰氏阴性细菌的显着抗菌活性,以及对真菌的抗真菌活性。这些化合物作为抗菌剂的潜力通过它们的合成、表征和使用平板法评估 (S. Hussain 等,2008 年)。

抗癌评估

合成了一系列 2-芳基-4-芳基磺酰基-5-RS-1,3-恶唑,可能包括指定化合物的衍生物,并评估了它们的抗癌活性。这些化合物由国家癌症研究所对 59 条癌细胞系进行了评估。一种衍生物对特定 CNS 癌细胞系表现出高活性,证明了这些化合物作为抗癌剂的潜力 (Volodymyr Zyabrev 等,2022 年)。

抗菌和抗真菌剂

合成了新型磺胺衍生的 1,2,3-三唑化合物,并在初步筛选 中显示出有希望的抗菌效力。由于这些化合物对测试菌株具有显着的活性,因此它们被确定为进一步探索抗菌和抗真菌剂的潜在候选者 (Xian-Long Wang 等,2010 年)。

抗菌剂的合成和评估

一项侧重于新型 1,2,4-三唑衍生物的合成和抗菌活性的研究,包括衍生自 N-[(4-氨基-5-硫代-4H-1,2,4-三唑-3-基)甲基]-4-取代-苯甲酰胺的席夫碱,揭示了几个化合物表现出显着的生物活性。这些发现为开发新的抗菌剂提供了一条潜在途径 (Yatin J. Mange 等,2013 年)。

作用机制

未来方向

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

属性

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c18-22-16(14-9-5-2-6-10-14)20-21-17(22)24-12-15(23)19-11-13-7-3-1-4-8-13/h1-10H,11-12,18H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZIDSMWHRVSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2407381.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)

![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)

![methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2407395.png)

![(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2407399.png)

![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)

![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2407402.png)